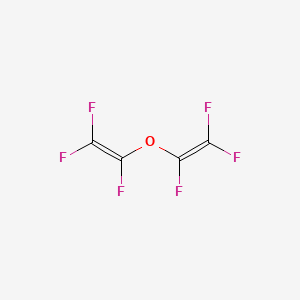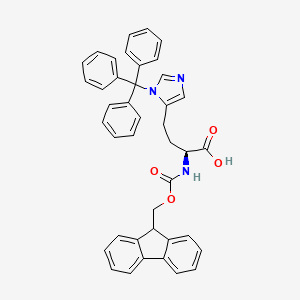
N-Fmoc-1-trityl L-Homohistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-1-trityl L-Homohistidine: is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C41H35N3O4 and a molecular weight of 633.73 g/mol . This compound is a derivative of L-histidine, an essential amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and trityl protecting groups to facilitate its use in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-trityl L-Homohistidine typically involves the protection of the amino and imidazole groups of L-homohistidine. The Fmoc group is introduced to protect the amino group, while the trityl group is used to protect the imidazole ring. The process generally involves the following steps:
Protection of the Amino Group: The amino group of L-homohistidine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-homohistidine with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Fmoc-1-trityl L-Homohistidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), while the trityl group can be removed using acidic conditions.
Substitution Reactions: The protected amino and imidazole groups can participate in substitution reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Trityl Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Applications De Recherche Scientifique
N-Fmoc-1-trityl L-Homohistidine is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid derivative.
Biology: It is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based therapeutics and diagnostic tools.
Industry: It is used in the production of custom peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds . The molecular targets and pathways involved include the activation of the carboxyl group of an amino acid and the protection of the amino group to facilitate peptide bond formation .
Comparaison Avec Des Composés Similaires
N-Fmoc-N-trityl-L-histidine: Similar in structure but differs in the position of the trityl group.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness: N-Fmoc-1-trityl L-Homohistidine is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and trityl groups allows for efficient protection and deprotection steps, making it a valuable tool in the synthesis of complex peptides .
Propriétés
Formule moléculaire |
C41H35N3O4 |
|---|---|
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
Clé InChI |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
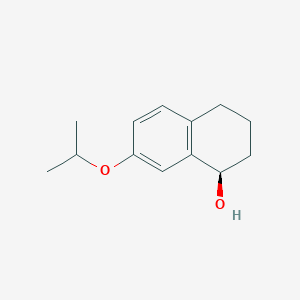

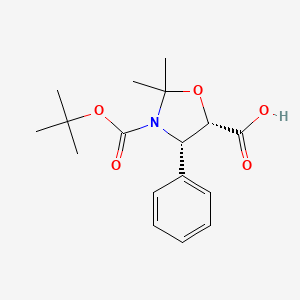
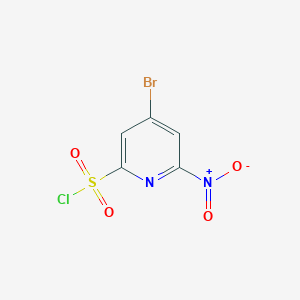
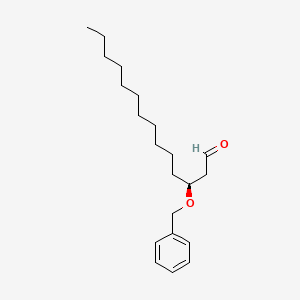
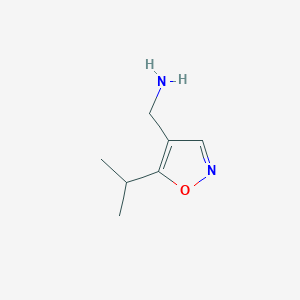
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

